1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine
CAS No.: 1704065-55-3
Cat. No.: VC2953950
Molecular Formula: C20H33BrFNOSi
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-55-3 |
|---|---|
| Molecular Formula | C20H33BrFNOSi |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[1-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-yl]ethoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C20H33BrFNOSi/c1-20(2,3)25(4,5)24-13-10-16-8-11-23(12-9-16)15-17-14-18(22)6-7-19(17)21/h6-7,14,16H,8-13,15H2,1-5H3 |
| Standard InChI Key | DKWRDHOWILWKLO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC1CCN(CC1)CC2=C(C=CC(=C2)F)Br |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine is a substituted piperidine derivative with a distinctive molecular architecture. The compound has been assigned CAS number 1704065-55-3, which serves as its unique identifier in chemical databases and literature . The structure incorporates several key functional groups including a piperidine heterocycle, a halogenated benzyl group, and a silyl ether-protected hydroxyethyl chain.
Molecular Properties and Structural Features
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H33BrFNOSi |
| Molecular Weight | 430.478 g/mol |
| SMILES Notation | CC(C)(C)Si(C)OCCC1CCN(CC2=C(Br)C=CC(F)=C2)CC1 |
| Physical State | Solid at standard conditions |
| Recommended Storage | 2-8°C |
The structure features a central piperidine ring with a 2-bromo-5-fluorobenzyl group attached to the nitrogen atom, creating a tertiary amine. At the 4-position of the piperidine ring, a 2-((tert-butyldimethylsilyl)oxy)ethyl substituent is present, with the tert-butyldimethylsilyl (TBDMS) group serving as a protecting group for the terminal hydroxyl functionality . This protection strategy is frequently employed in multi-step organic synthesis to prevent undesired reactions at the hydroxyl group during subsequent transformations.
Synthesis and Preparation Methods
Protection-Alkylation Sequence
This approach would typically begin with 4-(2-hydroxyethyl)piperidine, followed by silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. Subsequently, N-alkylation with 2-bromo-5-fluorobenzyl bromide or similar electrophile would yield the target compound.
Convergent Synthesis Strategy
An alternative method could involve the separate preparation of silyl-protected 4-(2-hydroxyethyl)piperidine and 2-bromo-5-fluorobenzyl electrophiles, followed by a coupling reaction to form the desired product.
Silylation Reaction Conditions
Chemical Reactivity and Stability
Functional Group Reactivity
The compound contains several reactive functional groups that influence its chemical behavior:
Silyl Ether Group
The tert-butyldimethylsilyl ether is moderately stable under neutral and basic conditions but susceptible to cleavage under acidic conditions or in the presence of fluoride ions. This selective lability makes it valuable in synthetic sequences where controlled deprotection is required.
Halogenated Aromatic System
The 2-bromo-5-fluorobenzyl moiety can participate in various reactions including:
-
Metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings) at the carbon-bromine bond
-
Nucleophilic aromatic substitution (particularly at the fluorine position under certain conditions)
-
Lithium-halogen exchange reactions for further functionalization
Tertiary Amine
The piperidine nitrogen, being a tertiary amine, possesses nucleophilic character but is sterically hindered by the benzyl substituent. It can potentially undergo quaternization reactions with strong alkylating agents or serve as a coordination site for metals.
Stability Considerations
The compound requires storage at 2-8°C to maintain its integrity . The silyl ether group imparts some sensitivity to hydrolysis, particularly under acidic conditions. As with many silyl-protected compounds, exposure to moisture and acids should be minimized during handling and storage.
Applications in Research and Development
Synthetic Applications
1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine serves as a valuable building block in organic synthesis due to its multifunctional nature:
Intermediate in Total Synthesis
The compound can function as an advanced intermediate in the total synthesis of complex natural products or pharmaceutical compounds. The protected hydroxyethyl chain provides a handle for subsequent elaboration, while the halogenated aromatic portion offers opportunities for cross-coupling chemistry.
Scaffold for Library Synthesis
The molecule provides a versatile scaffold for the generation of diverse chemical libraries through modifications at multiple sites. This approach is particularly valuable in medicinal chemistry programs aimed at structure-activity relationship studies.
Drug Discovery
The piperidine scaffold is prevalent in numerous pharmaceutically active compounds, suggesting that derivatives like 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine may exhibit useful biological activities or serve as precursors to active compounds.
Structure-Activity Relationship Studies
The compound's structural features allow for systematic modifications to explore structure-activity relationships in potential drug candidates. The halogenated benzyl group can influence lipophilicity and binding interactions, while the protected hydroxyethyl chain can be elaborated to introduce additional functional groups.
Comparative Analysis with Related Compounds
Structural Analogues
Comparison with structurally related compounds provides valuable insights into the unique features of 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine:
Structure-Property Relationships
The positional isomerism of halogen substituents on the benzyl group significantly influences the compound's electronic properties and reactivity. Moreover, the nature of the silyl protecting group (dimethyl vs. diphenyl) affects the steric bulk and stability of the protected alcohol functionality. These structural variations allow for fine-tuning of physicochemical properties such as lipophilicity, steric profile, and chemical stability.
Analytical Characterization Techniques
Spectroscopic Identification
The structure of 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine can be confirmed and characterized using various spectroscopic techniques:
Mass Spectrometry
Mass spectrometric analysis would typically show characteristic isotopic patterns for the bromine-containing molecular ion and fragment ions resulting from cleavage of the benzyl-nitrogen bond and the silyl ether group.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) with appropriate solvent systems serve as valuable techniques for assessing the purity of the compound and monitoring reactions involving it. The aromatic system provides a chromophore for UV detection, facilitating analysis.
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing more efficient synthetic routes to 1-(2-Bromo-5-fluorobenzyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine and related compounds. This could include catalytic methods for selective functionalization of the piperidine ring or improved approaches to introducing the halogenated benzyl moiety.
Expansion of Structure-Activity Relationships
The compound's structural features make it a promising candidate for structure-activity relationship studies in medicinal chemistry. Systematic modifications of the halogenated benzyl group, the nature of the silyl protecting group, or the length of the hydroxyethyl chain could yield valuable insights into the effect of these structural elements on biological activity.
Exploration of Novel Transformations
Investigation of selective transformations at the various functional sites in the molecule could lead to the development of novel synthetic methodologies. Particular interest might focus on selective cross-coupling reactions at the bromine position or chemoselectivity in the presence of multiple reactive functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume